molecular formula C10H12O2 B227724 (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE CAS No. 14211-53-1

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE

Cat. No.: B227724
CAS No.: 14211-53-1
M. Wt: 164.2 g/mol
InChI Key: KMQJJAOZMONGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE can be synthesized through various methods. One common method involves the reduction of 1,2-naphthoquinone using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction typically occurs at room temperature and yields the desired diol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

Scientific Research Applications

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of (+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-CIS-1(R),2(S)-1,2-DIHYDROXY-1,2,3,4-TETRAHYDRONAPHTHALENE is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The trans-configuration can lead to different physical and chemical properties compared to its cis-counterpart .

Properties

CAS No.

14211-53-1

Molecular Formula

C10H12O2

Molecular Weight

164.2 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C10H12O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9-12H,5-6H2

InChI Key

KMQJJAOZMONGLS-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C1O)O

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)O

Key on ui other cas no.

57495-92-8

Synonyms

1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene
1,2-dihydroxy-1,2,3,4-tetrahydronaphthalene, (1S-cis)-isomer
1,2-dihydroxytetralin

Origin of Product

United States

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